![molecular formula C8H6F2N2O B12885984 2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885984.png)
2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a difluoromethoxy group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine typically involves the introduction of the difluoromethoxy group into the pyrrolo[2,3-b]pyridine scaffold. One common method involves the reaction of a pyrrolo[2,3-b]pyridine derivative with a difluoromethylating agent under specific conditions. For example, difluoromethylation can be achieved using difluorocarbene generated from difluoromethyl phenyl sulfone and a base .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the availability of difluoromethylating reagents and catalysts plays a crucial role in the industrial production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and catalysts (e.g., palladium catalysts for cross-coupling reactions). The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while cross-coupling reactions can produce complex biaryl compounds .
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions due to its ability to form stable complexes with biomolecules.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its absorption and interaction with cellular membranes .
Comparación Con Compuestos Similares
Similar Compounds
2-(Difluoromethoxy)pyridine: This compound shares the difluoromethoxy group but lacks the fused pyrrole ring, resulting in different chemical properties and applications.
2-(Trifluoromethoxy)pyridine: Similar to 2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine, but with a trifluoromethoxy group, which can lead to different reactivity and biological activity.
Uniqueness
This compound is unique due to its fused ring structure and the presence of the difluoromethoxy group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C8H6F2N2O |
|---|---|
Peso molecular |
184.14 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)13-6-4-5-2-1-3-11-7(5)12-6/h1-4,8H,(H,11,12) |
Clave InChI |
GNRMWFXBIYXPGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NC(=C2)OC(F)F)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole](/img/structure/B12885907.png)

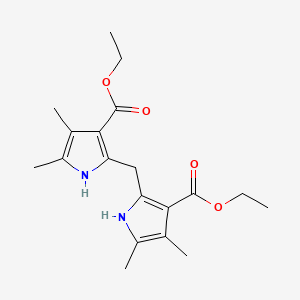
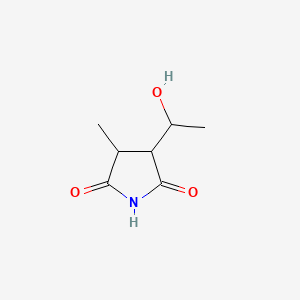


![1-Ethyl-3-phenyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12885928.png)
![2-(Aminomethyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12885932.png)
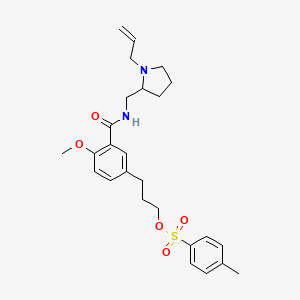
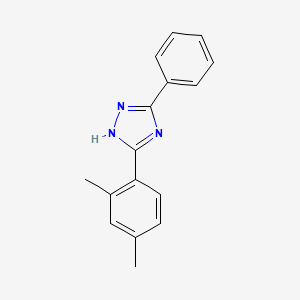

![2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12885979.png)
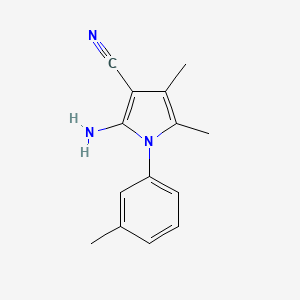
![ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate](/img/structure/B12885981.png)
